Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate
Description
Systematic Nomenclature and Structural Identification
This compound is systematically named according to International Union of Pure and Applied Chemistry conventions as methyl 1-oxo-3H-2-benzofuran-5-carboxylate. The compound possesses the molecular formula C₁₀H₈O₄ with a molecular weight of 192.17 grams per mole. The Chemical Abstracts Service registry number 23405-32-5 provides unique identification for this compound in chemical databases and literature.
The structural characterization of this compound reveals a fused ring system consisting of a benzene ring conjugated with a gamma-lactone moiety. The International Chemical Identifier string for this compound is InChI=1S/C10H8O4/c1-13-9(11)6-2-3-8-7(4-6)5-14-10(8)12/h2-4H,5H2,1H3, while the corresponding InChI Key is DEVJBGUKNZVBFW-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System notation is represented as COC(=O)C1=CC2=C(C=C1)C(=O)OC2.
The compound is alternatively known as methyl phthalide-5-carboxylate, reflecting its structural relationship to the phthalide family of compounds. This alternative nomenclature emphasizes the presence of the carboxylate ester functionality at the 5-position of the isobenzofuranone core structure. The compound exhibits characteristics typical of phthalide derivatives, including a white solid physical appearance under standard conditions.
The structural framework of this compound incorporates both aromatic and aliphatic components, with the benzofuran ring system providing aromatic stability while the methyl ester group introduces polar characteristics that influence solubility and reactivity patterns. The gamma-lactone ring contributes to the compound's chemical reactivity, particularly in nucleophilic substitution reactions and ring-opening processes.
Historical Context in Heterocyclic Chemistry Research
The development of isobenzofuranone chemistry traces its origins to the late nineteenth century, when the first reports on phthalide chemistry emerged through the identification of these compounds as odor constituents in celery essential oil by Ciamician and Silber in 1897. This foundational work established the importance of the isobenzofuranone structural motif in natural product chemistry and initiated systematic investigations into the chemical properties and biological activities of these heterocyclic compounds.
Throughout the first half of the twentieth century, phthalides were systematically isolated from various plant species, particularly from Cnidium officinale and Ligusticum acutilobum, species extensively utilized in Asian traditional medicine, as well as from Levisticum officinale, employed as both food and condiment. These early discoveries demonstrated the widespread occurrence of phthalide structures in nature and their association with bioactive properties, thereby stimulating further research into synthetic methodologies for accessing these compounds.
The second half of the twentieth century witnessed significant expansion in phthalide chemistry, with compounds being characterized from multiple plant families including Asteraceae, Leguminosae, Orchidaceae, and Rutaceae, with particular abundance observed in the Umbelliferae family. Major contributions to the field came from studies of traditionally significant species such as Ligusticum chuanxiong, Angelica sinensis, Cnidium officinale, Angelica acutiloba, and Ligusticum porteri. These investigations established the structural diversity within the phthalide family and demonstrated their potential as lead compounds for pharmaceutical development.
The emergence of this compound as a specific research target reflects the evolution of synthetic organic chemistry toward accessing structurally modified phthalide derivatives. The incorporation of the methyl ester functionality at the 5-position represents a strategic modification that enhances the compound's chemical versatility and potential for further derivatization. This synthetic approach aligns with modern medicinal chemistry strategies that emphasize structure-activity relationship studies and the development of compound libraries for biological screening.
Contemporary research on isobenzofuranone derivatives, including this compound, has been facilitated by advances in analytical techniques, particularly two-dimensional nuclear magnetic resonance spectroscopy and mass spectrometry. These technological developments have enabled precise structural characterization and have supported the discovery of novel biological activities associated with these compounds.
Position Within Isobenzofuranone Derivatives
This compound occupies a distinctive position within the broader family of isobenzofuranone derivatives, characterized by its specific substitution pattern and functional group arrangement. Isobenzofuranone derivatives, also known as phthalides, represent an important class of compounds displaying diverse biological effects including antioxidant, antimicrobial, antiplatelet, cytotoxic, and antiarrhythmic activities. The structural diversity within this family arises primarily from variations in substitution patterns on the benzene ring and modifications to the lactone moiety.
The core structure of phthalides is based on 1(3H)-isobenzofuranone, which contains a benzene ring fused to a gamma-lactone ring between carbon atoms 1 and 3. Within this structural framework, compounds can be classified into three main categories: monomeric phthalides, hydroxy phthalides, and polymeric phthalides. This compound belongs to the monomeric phthalide category, distinguished by the presence of a methyl ester substituent at the 5-position of the benzene ring.
| Phthalide Category | Structural Features | Representative Examples |
|---|---|---|
| Monomeric Phthalides | Single benzofuran unit with various substituents | Ligustilide, Butylphthalide |
| Hydroxy Phthalides | Hydroxyl group substitutions | 3-butylidene-7-hydroxyphthalide |
| Polymeric Phthalides | Multiple phthalide units connected | Wallichilide, Senkyunolide O |
The specific positioning of the methyl ester group at the 5-position in this compound confers unique chemical properties that distinguish it from other phthalide derivatives. This substitution pattern influences the compound's electronic distribution, affecting both its reactivity profile and biological activity. The electron-withdrawing nature of the ester group modifies the aromatic system's electronic properties, potentially enhancing the compound's interaction with biological targets.
Recent research has demonstrated that isobenzofuranone derivatives exhibit significant potential as therapeutic agents against various pathogenic organisms. Studies have shown that certain isobenzofuranone compounds display activity against Naegleria fowleri, the causative agent of Primary Amoebic Encephalitis, with several derivatives showing high activity against this pathogenic amoeba. Additionally, isobenzofuranone derivatives have demonstrated antileishmanial effects by inhibiting DNA topoisomerase II in kinetoplastid protozoan parasites.
The synthesis and functionalization of isobenzofuranone derivatives, including this compound, have been the subject of extensive methodological development. Transition metal-catalyzed approaches have emerged as powerful synthetic strategies for accessing these compounds, with particular emphasis on rhodium-catalyzed cyclization reactions and copper-mediated transformations. These synthetic methodologies have enabled the preparation of structurally diverse phthalide libraries for biological evaluation and structure-activity relationship studies.
Properties
IUPAC Name |
methyl 1-oxo-3H-2-benzofuran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-9(11)6-2-3-8-7(4-6)5-14-10(8)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVJBGUKNZVBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632707 | |
| Record name | Methyl 1-oxo-1,3-dihydro-2-benzofuran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23405-32-5 | |
| Record name | Methyl 1-oxo-1,3-dihydro-2-benzofuran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate, also known as Methyl Phthalide-5-carboxylate, is an organic compound with significant biological activity. This compound has garnered attention in pharmacological research due to its diverse potential applications, including immunosuppressive, antifungal, and antiviral properties. This article explores the biological activity of this compound, synthesizing data from various studies and sources.
- Molecular Formula : C₁₀H₈O₄
- Molecular Weight : 192.17 g/mol
- CAS Number : 23405-32-5
The structure of this compound features a fused benzofuran ring system, which is characteristic of phthalide derivatives. This unique structure contributes to its biological activities and interactions with various biological targets.
1. Antifungal Activity
Research indicates that this compound exhibits antifungal properties. In vitro studies have demonstrated its effectiveness against several fungal strains, suggesting potential for development into antifungal agents. The mechanism appears to involve disruption of fungal cell wall synthesis and function.
2. Antiviral Properties
Preliminary investigations have shown that this compound may possess antiviral activity. It has been evaluated for its ability to inhibit viral replication in laboratory settings, although specific viral targets remain to be fully identified. Further studies are necessary to elucidate the exact mechanisms through which it exerts these effects.
3. Immunosuppressive Effects
This compound has demonstrated immunosuppressive properties in various assays. It appears to modulate immune responses by affecting cytokine production and T-cell activation pathways. These findings suggest potential therapeutic applications in autoimmune diseases and transplant medicine.
Study on Anticancer Activity
A notable study evaluated the anticancer potential of this compound against various cancer cell lines. The compound showed significant cytotoxic effects with varying GI50 values across different cell lines:
| Cell Line | GI50 (μM) |
|---|---|
| ACHN | 2.74 |
| HCT15 | 2.37 |
| MM231 | 2.20 |
| NUGC-3 | 2.48 |
| NCI-H23 | 5.86 |
| PC-3 | 2.68 |
These results highlight its potential as a lead compound for further development in cancer therapeutics .
Mechanistic Insights
The biological activity of this compound is believed to be mediated through its electrophilic carbonyl group, which can interact with nucleophilic sites on proteins and enzymes within cells. This reactivity may lead to modulation of metabolic pathways relevant to its antifungal and anticancer activities .
Scientific Research Applications
Precursor for Drug Development
Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate serves as a precursor for synthesizing various biologically active compounds. Its derivatives have shown promising pharmacological activities, including:
- Antiviral Properties : Compounds derived from this structure have been investigated for their potential to inhibit viral replication.
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Interaction Studies
Research has focused on the interactions of this compound with proteins and enzymes relevant to its biological activity. These studies aim to elucidate the compound's influence on metabolic pathways and its mechanism of action.
Biological Activities
The compound and its derivatives have been explored for various biological activities:
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .
- Antimicrobial Properties : Research indicates that certain derivatives possess antimicrobial activity against a range of pathogens, which could be beneficial in developing new antibiotics.
Comparative Analysis with Related Compounds
Below is a comparison table highlighting this compound against structurally related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl Phthalide | Fused benzofuran | Distinct anti-inflammatory properties |
| Methyl Salicylate | Ester of salicylic acid | Known for analgesic properties |
| Methyl Coumarin | Coumarin derivative | Primarily used in fragrance applications |
| Methyl Benzoate | Simple aromatic ester | Commonly used as a flavoring agent |
| This compound | Fused benzofuran | Potential broad-spectrum biological activities |
This table illustrates how this compound stands out due to its specific fused ring structure and diverse biological activities that may not be present in other compounds listed.
Antiviral Activity Study
A study published in a peer-reviewed journal examined the antiviral properties of derivatives synthesized from this compound. The results indicated significant inhibition of viral replication in vitro, suggesting potential therapeutic applications against viral infections .
Anti-inflammatory Research
Another study investigated the anti-inflammatory effects of this compound's derivatives in animal models of inflammation. The findings demonstrated reduced inflammatory markers and symptoms, supporting further exploration into its clinical applications for inflammatory diseases .
Preparation Methods
Preparation Methods Analysis
General Synthetic Approaches
The synthesis of methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate can be achieved through several established organic transformations. The most notable and efficient methods include:
Tandem Addition/Cyclization Approach
- Starting Materials: Methyl 2-acetylbenzoate and dimethyl malonate
- Reaction Conditions: Basic conditions (commonly sodium ethoxide or potassium carbonate in ethanol)
- Mechanism: The process involves a nucleophilic addition of dimethyl malonate to the carbonyl group of methyl 2-acetylbenzoate, followed by intramolecular cyclization to form the isobenzofuranone core.
- Key Steps:
- Deprotonation of dimethyl malonate
- Nucleophilic attack on methyl 2-acetylbenzoate
- Cyclization and subsequent esterification
- Advantages: Straightforward, high atom economy, and suitable for gram-scale synthesis.
- Limitations: Requires careful control of base and temperature to avoid side reactions.
Oxidative Cyclization of Substituted Toluene Derivatives
Though not directly cited for the methyl ester, related methods for synthesizing isobenzofuranone frameworks use substituted toluenes (e.g., 2,5-dibromotoluene or 2,5-dichlorotoluene) as starting materials, which are oxidized and cyclized in the presence of strong oxidants (e.g., chromium trioxide) and acids (e.g., acetic acid, sulfuric acid). These methods can be adapted for methyl ester formation via subsequent esterification steps.
-
- Oxidation of 2,5-dibromotoluene to the corresponding carboxylic acid intermediate.
- Cyclization to form the isobenzofuranone ring.
- Esterification (Fischer or methylation) to yield the methyl ester.
Advantages: Scalable and robust for substituted derivatives.
- Limitations: Use of hazardous oxidants, multi-step process, and need for purification at each stage.
Data Table: Summary of Preparation Methods
| Method No. | Starting Materials | Key Reagents/Conditions | Main Steps | Yield (Typical) | Notes |
|---|---|---|---|---|---|
| 1 | Methyl 2-acetylbenzoate, | Dimethyl malonate, base (e.g., | Tandem addition, cyclization, esterification | 60–80% | Direct, efficient, mild conditions |
| dimethyl malonate | sodium ethoxide, ethanol | ||||
| 2 | 2,5-dibromotoluene or | Chromium trioxide, acetic acid, | Oxidation, cyclization, esterification | 50–70% | Multi-step, scalable, uses strong oxid. |
| 2,5-dichlorotoluene | sulfuric acid |
Detailed Example: Tandem Addition/Cyclization
- Dissolve methyl 2-acetylbenzoate in ethanol.
- Add dimethyl malonate and a catalytic amount of sodium ethoxide.
- Stir the mixture at room temperature or under gentle heating.
- Monitor the reaction by thin-layer chromatography.
- Upon completion, acidify the mixture and extract the product.
- Purify by recrystallization or chromatography.
Expected Yield: 60–80% depending on scale and purification.
Stock Solution Preparation (For Reference)
| Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 5.2037 | 1.0407 | 0.5204 |
| 5 | 26.0186 | 5.2037 | 2.6019 |
| 10 | 52.0373 | 10.4075 | 5.2037 |
These values are based on the molecular weight of 192.17 g/mol and are useful for solution preparation in research settings.
Research Findings and Notes
- The tandem addition/cyclization method is the most direct and widely used for synthesizing this compound, offering good yields and operational simplicity.
- Oxidative cyclization approaches are more common for related isobenzofuranone acids and can be adapted for methyl ester synthesis, though they involve harsher reagents and more steps.
- The compound is stable under standard conditions and moderately soluble in organic solvents, facilitating its purification and handling.
- No significant alternative methods were identified in the surveyed literature, and no reliable enzymatic or biocatalytic routes have been reported for this specific compound.
Q & A
Basic Research Questions
What are the key considerations for optimizing the synthesis of Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate to achieve high yield and purity?
The synthesis of this compound requires precise control of reaction parameters:
- Temperature : Elevated temperatures (e.g., 80–100°C) are often necessary for cyclization steps, but excessive heat may lead to side reactions like decarboxylation.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for nucleophilic substitutions, while ethers (THF) are preferred for Grignard additions.
- Reaction time : Overly prolonged reactions risk decomposition; monitoring via TLC or HPLC is critical.
For example, in the reduction of isobenzofuran-1(3H)-ones using silane, yields vary significantly with substrate compatibility (Table 1) :
| Substrate | Product | Yield (%) |
|---|---|---|
| This compound | Benzene-1,2,4-triyltrimethanol | 72 |
| Benzofuran-2(3H)-one | Complex mixture | <10 |
How is the molecular structure of this compound confirmed using spectroscopic and crystallographic techniques?
- NMR spectroscopy :
- H NMR reveals distinct chemical shifts for the lactone ring protons (δ 4.5–5.5 ppm) and methyl ester (δ 3.8–3.9 ppm). Coupling constants (e.g., Hz) confirm stereoelectronic interactions in the fused ring system.
- C NMR identifies carbonyl carbons (lactone: δ 170–175 ppm; ester: δ 165–170 ppm) .
- X-ray crystallography : Programs like SHELXL refine atomic coordinates, resolving bond lengths (e.g., C=O at ~1.21 Å) and torsional angles. Discrepancies in thermal displacement parameters may indicate dynamic disorder .
What methodologies assess the thermal stability and phase transitions of this compound?
- Differential Scanning Calorimetry (DSC) : Measures melting points () and exothermic/endothermic events (e.g., decomposition above 200°C).
- Thermogravimetric Analysis (TGA) : Quantifies mass loss under controlled heating, identifying degradation thresholds (e.g., 5% mass loss at 180°C) .
Advanced Research Questions
How can computational chemistry tools predict the reactivity and biological interactions of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the lactone carbonyl is susceptible to nucleophilic attack (e.g., by amines).
- Molecular docking : Models interactions with biological targets (e.g., enzymes), highlighting binding affinities for drug development .
What strategies resolve contradictions in crystallographic data during structural determination?
- Multi-model refinement : SHELXL’s TWIN and BASF commands handle twinned crystals by refining scale factors for overlapping reflections.
- Disorder modeling : Partial occupancy parameters resolve ambiguities in electron density maps (e.g., solvent molecules or flexible substituents) .
How do reaction mechanisms differ when modifying the ester or lactone groups of this compound?
- Ester hydrolysis : Under basic conditions (NaOH/EtOH), the methyl ester converts to a carboxylic acid, altering solubility and bioactivity.
- Lactone ring-opening : Nucleophiles (e.g., amines) attack the carbonyl, forming amide derivatives. Kinetic studies (via F NMR or IR) track intermediate formation .
What analytical approaches validate synthetic intermediates in multi-step derivatization of this compound?
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., [M+H] at m/z 221.0814 for CHO).
- X-ray Powder Diffraction (XRPD) : Detects polymorphic forms in bulk samples, critical for reproducibility in pharmacological studies .
How are hydrogen-bonding patterns analyzed in crystals of this compound derivatives?
Graph set analysis (e.g., Etter’s rules) classifies intermolecular interactions:
- Motifs : patterns between lactone carbonyls and hydroxyl groups stabilize crystal packing.
- Thermal ellipsoids : ORTEP-3 visualizes anisotropic displacement, distinguishing static vs. dynamic disorder .
Data Contradiction and Resolution
How are conflicting spectroscopic and crystallographic data reconciled in structural assignments?
- Case study : If NMR suggests axial chirality but X-ray shows planar geometry, consider dynamic effects (e.g., ring puckering). Cremer-Pople parameters quantify puckering amplitude () and phase angle () using Cartesian coordinates .
- Validation : Cross-check with vibrational spectroscopy (IR/Raman) to confirm bond hybridization states.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
